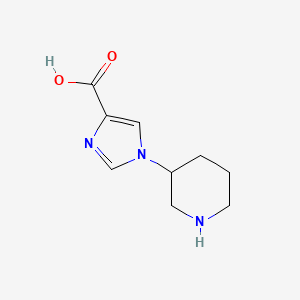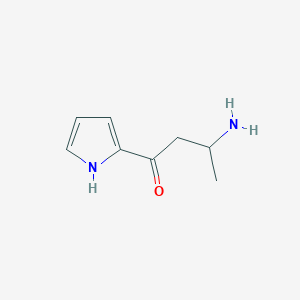![molecular formula C11H16O4 B13155438 Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13155438.png)
Methyl 3'-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate is a complex organic compound with the molecular formula C₁₁H₁₆O₄. This compound is characterized by its unique spiro structure, which includes a bicyclo[3.2.1]octane ring system fused with an oxirane ring. The presence of the methyl and carboxylate groups further adds to its chemical diversity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted derivatives .
科学的研究の応用
Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Bicyclo[3.2.1]octane derivatives: These compounds share the bicyclo[3.2.1]octane core but differ in their functional groups and substituents.
Oxirane derivatives: Compounds with an oxirane ring structure but different substituents and additional ring systems.
Uniqueness
Methyl 3’-methyl-8-oxaspiro[bicyclo[3.2.1]octane-2,2’-oxirane]-3’-carboxylate is unique due to its spiro structure, which combines the bicyclo[3.2.1]octane and oxirane rings. This unique structure imparts specific chemical and physical properties that distinguish it from other similar compounds .
特性
分子式 |
C11H16O4 |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
methyl 2'-methylspiro[8-oxabicyclo[3.2.1]octane-2,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C11H16O4/c1-10(9(12)13-2)11(15-10)6-5-7-3-4-8(11)14-7/h7-8H,3-6H2,1-2H3 |
InChIキー |
LKQKEMWARDKXBQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(O1)CCC3CCC2O3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl 2-[(2-carbamothioylethyl)(phenyl)amino]acetate](/img/structure/B13155423.png)



